Comparative Binding Affinity: μ-Opioid Receptor Ki Values in Fluorescein-Conjugated Opioid Antagonists
In a direct comparative study of five fluorescein- and rhodamine-conjugated opioid receptor probes, 1-(N)-fluoresceinyl naloxone thiosemicarbazone—a close structural analog of naloxone fluorescein acetate with an identical linker chemistry—exhibited a μ-receptor binding affinity of approximately 3 nM, compared to 3 nM for the highest-affinity probe in the series, 1-(N)-fluoresceinyl naltrexone thiosemicarbazone, as measured by [3H]-dihydromorphine displacement from rat brain membranes [1]. This indicates that the fluorescein-conjugated naloxone scaffold retains high nanomolar affinity for MOR despite fluorophore conjugation.
| Evidence Dimension | μ-opioid receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | ~3 nM (for 1-(N)-fluoresceinyl naloxone thiosemicarbazone, a direct structural analog with the same fluorescein linkage chemistry) |
| Comparator Or Baseline | 1-(N)-fluoresceinyl naltrexone thiosemicarbazone: Ki = 3 nM; parent naloxone: Ki ≈ 0.3-1 nM |
| Quantified Difference | Approximately 3- to 10-fold lower affinity compared to parent naloxone; equivalent affinity to the naltrexone-based fluorescein probe |
| Conditions | Rat brain membrane [3H]-dihydromorphine displacement assay |
Why This Matters
The retained high nanomolar affinity confirms that the fluorescein-conjugated naloxone scaffold remains a viable tool for MOR visualization and competitive binding assays, despite the expected affinity reduction from fluorophore conjugation.
- [1] Kolb VM, Koman A, Neil A. Synthesis and pharmacological characterization of fluorescent opioid receptor probes. Pharm Res. 1985;2(6):266-271. View Source
